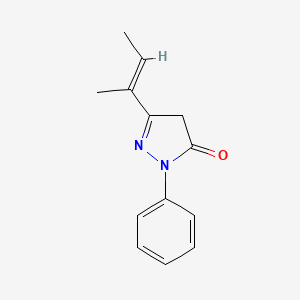
3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a phenyl group attached to the first carbon of the pyrazole ring and a but-2-en-2-yl group attached to the third carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of hydrazine derivatives with 1,3-diketones. One common method is the cyclization of 1-phenyl-3-buten-2-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-en-2-yl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Introduction of acyl or alkyl groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: Research has explored the potential biological activities of pyrazole derivatives, including anti-inflammatory, analgesic, and antimicrobial properties. 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. The phenyl and but-2-en-2-yl groups may enhance the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one
- 3-(But-2-en-2-yl)-1H-pyrazol-5(4H)-one
- 1-Phenyl-3-(prop-2-en-1-yl)-1H-pyrazol-5(4H)-one
Uniqueness: 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both a phenyl group and a but-2-en-2-yl group. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
5-[(E)-but-2-en-2-yl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O/c1-3-10(2)12-9-13(16)15(14-12)11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+ |
InChI-Schlüssel |
ILTCHXBNDGPMCC-XCVCLJGOSA-N |
Isomerische SMILES |
C/C=C(\C)/C1=NN(C(=O)C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC=C(C)C1=NN(C(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
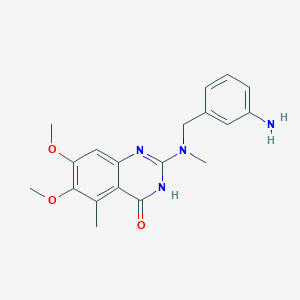

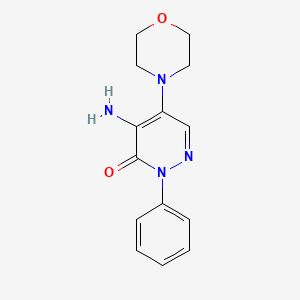
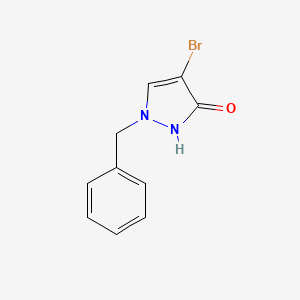
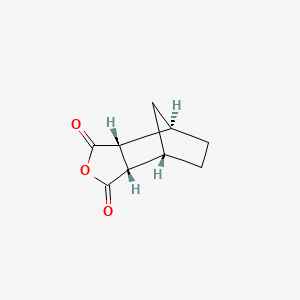
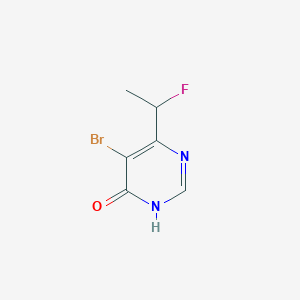
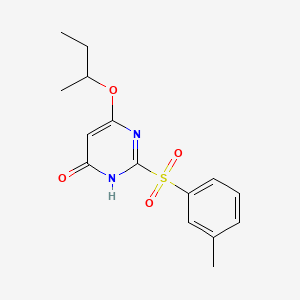
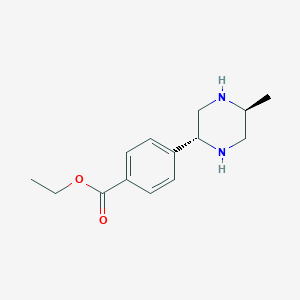

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
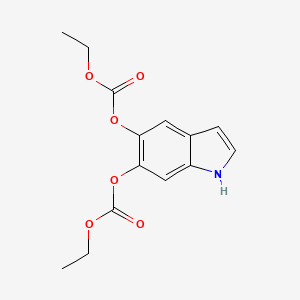
![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/no-structure.png)

